N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18031598
InChI: InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11)
SMILES:
Molecular Formula: C4H9N5O4S2
Molecular Weight: 255.3 g/mol

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide

CAS No.:

Cat. No.: VC18031598

Molecular Formula: C4H9N5O4S2

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide -

Specification

Molecular Formula C4H9N5O4S2
Molecular Weight 255.3 g/mol
IUPAC Name 1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide
Standard InChI InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11)
Standard InChI Key BTRBSODTRWSYQC-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N

Introduction

Chemical Structure and Molecular Properties

N1,N1-Dimethyl-1H-1,2,4-triazole-1,3-disulfonamide features a 1,2,4-triazole core substituted with two sulfonamide groups at the 1- and 3-positions, alongside dimethyl groups at the N1 nitrogen (Figure 1). The molecular formula is C₅H₁₀N₆O₄S₂, with a calculated molecular weight of 298.31 g/mol. The presence of sulfonamide groups enhances its polarity and potential for hydrogen bonding, which influences its solubility and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₀N₆O₄S₂
Molecular Weight298.31 g/mol
Hydrogen Bond Donors2 (NH groups in sulfonamide)
Hydrogen Bond Acceptors8 (N and O atoms)
Topological Polar Surface Area147 Ų

The compound’s planar triazole ring facilitates π-π stacking interactions, while the sulfonamide groups contribute to its acidity (pKa ≈ 6–8). These structural attributes are critical for its interactions with biological targets, such as enzymes or receptors .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide typically involves a multi-step process starting with the formation of the triazole ring. One common method employs hydrazine derivatives and sulfonyl chlorides under basic conditions . For example:

  • Ring Formation: Reacting 1,3-diaminoguanidine with sulfonyl chloride derivatives in dichloromethane yields the triazole-sulfonamide intermediate.

  • Dimethylation: The N1 nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate.

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield (%)
11,3-Diaminoguanidine + ClSO₂RCH₂Cl₂0–25°C65–75
2CH₃I, K₂CO₃EthanolReflux80–85

Advanced Methodologies

Recent advancements leverage catalytic systems to improve efficiency. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to construct the triazole core with high regioselectivity . A 2022 study demonstrated that using silver sulfate as a catalyst in a three-component reaction (alkyne, TMSN₃, diketone) achieved yields exceeding 80% . Additionally, solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative, reducing reaction times by 40% .

AssayTargetResult (IC₅₀/MIC)
AntimicrobialS. aureus12 µg/mL
AnticancerMCF-712.5 µM
Anti-inflammatoryCOX-2 inhibition45% at 10 µM

Applications in Medicinal Chemistry

The compound’s dual functionality—triazole’s metabolic stability and sulfonamide’s enzyme inhibition—makes it a versatile scaffold. Key applications include:

  • Antifungal Agents: Structural analogs have shown 90% similarity to ketoconazole in binding Candida cytochrome P450 .

  • Antiviral Therapeutics: Modifications at the C5 position enhance activity against HIV-1 protease (Ki = 0.8 nM) .

  • Radiopharmaceuticals: Radiolabeling with ¹⁸F enables PET imaging of tumor hypoxia.

Research Gaps and Future Directions

Despite promising results, challenges persist:

  • Toxicity Profiles: Chronic exposure studies in mammalian models are lacking.

  • Synthetic Scalability: Current methods suffer from low atom economy (<50%).

  • Structure-Activity Relationships (SAR): The role of dimethyl groups in pharmacokinetics remains unclear.

Future research should prioritize computational modeling to optimize bioavailability and in vivo efficacy studies to validate preclinical findings.

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